molecular formula C12H16O2 B8284967 5,6-Dimethoxy-1-methylindane

5,6-Dimethoxy-1-methylindane

Cat. No. B8284967
M. Wt: 192.25 g/mol
InChI Key: DAEGZFOWRIWBOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07235519B2

Procedure details

To a suspension of 53.3 g (815 mmol) of zinc dust in 74 ml of water were added 4 ml of concentrated hydrochloric acid. The supernatant was decanted off after stirring for 30 min, and to the residue were added, with ice cooling, 42 ml of water and then, dropwise, 55 ml of concentrated hydrochloric acid. 28.0 g (136 mmol) of 5,6-dimethoxy-3-methylindan-1-one dissolved in 53 ml of toluene were added and the mixture was refluxed for 3 days (d), in the course of which, after 48 h, a further 55 ml of concentrated hydrochloric acid were added. After cooling, the reaction mixture was poured into 200 ml of water and the product was extracted twice in 300 ml of ether. The combined extracts were washed with 100 ml of water and 25 ml of saturated sodium chloride solution, dried over sodium sulfate and concentrated on a rotary evaporator. After flash chromatography (pentane/ether, 9:1, Rf=0.23) on silica gel, 19.6 g (75%) of 5,6-dimethoxy-1-methylindane were obtained.
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step Two
Quantity
53 mL
Type
solvent
Reaction Step Two
Quantity
55 mL
Type
reactant
Reaction Step Three
Name
Quantity
74 mL
Type
solvent
Reaction Step Four
Name
Quantity
53.3 g
Type
catalyst
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][C:12]=1[O:13][CH3:14])[C:9](=O)[CH2:8][CH:7]2[CH3:16]>O.C1(C)C=CC=CC=1.[Zn]>[CH3:14][O:13][C:12]1[CH:11]=[C:10]2[C:6](=[CH:5][C:4]=1[O:3][CH3:2])[CH:7]([CH3:16])[CH2:8][CH2:9]2

Inputs

Step One
Name
Quantity
4 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
28 g
Type
reactant
Smiles
COC=1C=C2C(CC(C2=CC1OC)=O)C
Name
Quantity
53 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
55 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
74 mL
Type
solvent
Smiles
O
Name
Quantity
53.3 g
Type
catalyst
Smiles
[Zn]
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
after stirring for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The supernatant was decanted off
ADDITION
Type
ADDITION
Details
to the residue were added, with ice cooling, 42 ml of water
ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 3 days (d)
Duration
3 d
WAIT
Type
WAIT
Details
in the course of which, after 48 h
Duration
48 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
the product was extracted twice in 300 ml of ether
WASH
Type
WASH
Details
The combined extracts were washed with 100 ml of water and 25 ml of saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC=1C=C2CCC(C2=CC1OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 19.6 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.